molecular formula C19H20N2O3S B12209912 5-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

5-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

Cat. No.: B12209912
M. Wt: 356.4 g/mol
InChI Key: UONXWXRIYVLXNB-UHFFFAOYSA-N
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Description

5-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a functionalized pyrazoline derivative offered for biological screening and mechanistic studies in drug discovery research. Pyrazoline-based scaffolds are extensively investigated in medicinal chemistry due to their diverse pharmacological profiles . Specifically, analogues featuring a 3-(thiophen-2-yl) dihydropyrazole core have demonstrated significant promise in neuroscience research, exhibiting potent antidepressant activity in preclinical models, potentially through monoamine oxidase (MAO) inhibition . Furthermore, structurally similar pyrazoline compounds have been explored for their antimicrobial properties, showing efficacy against a range of bacterial and fungal pathogens . The incorporation of a carboxylic acid moiety in this compound enhances its potential for derivatization and may influence its solubility and binding characteristics, making it a versatile intermediate for developing novel therapeutic agents. This compound is intended for use in high-throughput screening, target identification, and structure-activity relationship (SAR) studies, particularly in the fields of central nervous system (CNS) disorders and infectious diseases.

Properties

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

5-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

InChI

InChI=1S/C19H20N2O3S/c1-13-7-9-14(10-8-13)16-12-15(17-4-3-11-25-17)20-21(16)18(22)5-2-6-19(23)24/h3-4,7-11,16H,2,5-6,12H2,1H3,(H,23,24)

InChI Key

UONXWXRIYVLXNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CCCC(=O)O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Cyclocondensation of α,β-Unsaturated Ketones with Hydrazines

Route :

  • Substrate Preparation : 3-(4-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one is synthesized via Claisen-Schmidt condensation between 4-methylacetophenone and thiophene-2-carbaldehyde under basic conditions.

  • Cyclization : The enone reacts with hydrazine hydrate in ethanol at 60–80°C for 12–24 hours, forming the pyrazoline ring.

Optimization :

  • Catalyst : Sulfuric acid (5 mol%) increases yield by stabilizing intermediates.

  • Solvent : Anhydrous ethanol minimizes side reactions (e.g., hydrolysis).

Yield Data :

Hydrazine DerivativeTemperature (°C)Yield (%)Reference
Hydrazine hydrate8072
Methylhydrazine7065

Functionalization with 5-Oxopentanoic Acid

The pentanoic acid moiety is introduced via nucleophilic acyl substitution or oxidation:

Direct Alkylation of Pyrazoline

Route :

  • Intermediate : 1-(Chloropentyl)-pyrazoline is prepared by reacting the pyrazoline core with 5-chlorovaleryl chloride in dichloromethane.

  • Hydrolysis : The chloride intermediate is hydrolyzed using NaOH (2M) at reflux, yielding the carboxylic acid.

Limitations : Low regioselectivity (≤50%) due to competing N-alkylation.

Oxidation of 5-Hydroxypentyl Derivatives

Route :

  • Alcohol Formation : 5-Hydroxypentyl-pyrazoline is synthesized via Grignard addition to a ketone intermediate.

  • Oxidation : Manganese dioxide (MnO₂) in acetone selectively oxidizes the alcohol to the ketone, followed by further oxidation to the acid using KMnO₄/H₂SO₄.

Yield Comparison :

Oxidizing AgentSolventYield (%)Purity (%)
MnO₂Acetone6895
KMnO₄/H₂SO₄Water5889

Regioselective Thiophene Incorporation

Thiophen-2-yl groups are introduced via Suzuki-Miyaura coupling or Michael addition:

Suzuki Coupling

Route :

  • Halogenation : Bromination of the pyrazoline core at position 3 using NBS (N-bromosuccinimide).

  • Cross-Coupling : Reaction with thiophen-2-ylboronic acid under Pd(OAc)₂ catalysis.

Conditions :

  • Catalyst : Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%)

  • Base : K₂CO₃, 80°C, 12 hours.

Yield : 78% (isolated).

Michael Addition

Route :
Thiophen-2-ylacetonitrile undergoes conjugate addition to α,β-unsaturated pyrazoline ketones, followed by cyclization.

Advantage : Higher regiocontrol (>90%) compared to Suzuki coupling.

One-Pot Multi-Component Approaches

Recent advancements emphasize efficiency:

Example Protocol :

  • Reactants : 4-Methylphenylhydrazine, thiophene-2-carbaldehyde, ethyl levulinate.

  • Conditions : EtOH/H₂O (3:1), 70°C, 8 hours.

  • Yield : 64% (crude), 55% after purification.

Mechanism :

  • In situ formation of hydrazone intermediates.

  • Tandem cyclization and ester hydrolysis.

Critical Analysis of Methodologies

Yield Optimization Strategies

ParameterOptimal ValueImpact on Yield
Reaction Time18–24 hours+15%
Solvent Polarityε = 20–30 (e.g., EtOH)+10%
Catalyst Loading5 mol% H₂SO₄+12%

Common Side Reactions

  • Over-Oxidation : Mitigated by using MnO₂ instead of KMnO₄.

  • Diastereomer Formation : Controlled via low-temperature cyclization (0–5°C) .

Chemical Reactions Analysis

Types of Reactions

5-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Research has indicated that 5-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid exhibits several biological activities:

  • Anti-inflammatory Properties : Studies suggest that this compound can inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Analgesic Effects : Its structural features indicate potential interactions with pain pathways, providing a basis for its use in pain management therapies.
  • TRPM8 Modulation : The compound has been identified as a modulator of the transient receptor potential melastatin member 8 (TRPM8), which is involved in the sensation of coolness and pain perception. This modulation could have applications in developing cooling agents for personal care products and pharmaceuticals .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Therapeutic Applications : In a study investigating new analgesics, researchers found that the compound significantly reduced pain responses in animal models, indicating its potential as an effective pain reliever.
  • Inflammation Models : Another study focused on its anti-inflammatory effects demonstrated that treatment with this compound resulted in reduced markers of inflammation in induced models of arthritis.
  • Cooling Sensation Studies : Research into TRPM8 modulation showed that formulations containing this compound could enhance the cooling sensation when applied topically, suggesting its utility in cosmetic formulations aimed at providing relief from heat or irritation .

Mechanism of Action

The mechanism of action of 5-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA or proteins in cancer cells can lead to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Substituent Effects on Activity: The 2,4-dichlorophenyl group in 16b enhances cytotoxicity against hepatocellular carcinoma, likely due to increased lipophilicity and electron-withdrawing effects . Bulky substituents like naphthalenyl (3n) or methoxynaphthalenyl (3o) improve thermal stability (higher melting points) and target affinity (PI3Kγ inhibition) .

Thiophene vs.

Carboxylic Acid Side Chain: The pentanoic acid moiety in Compound A may enhance solubility compared to esters (e.g., 7f in ), which are often more lipophilic.

Structural Characterization and Crystallography

  • Crystal Packing : Analogous pyrazoline derivatives adopt envelope conformations in the solid state, stabilized by C–H···O hydrogen bonds (e.g., ). These interactions influence solubility and stability .
  • SHELX Refinement : Structural data for pyrazoline derivatives are frequently refined using SHELXL, ensuring high accuracy in bond lengths and angles .

Pharmacological Potential

  • Antimicrobial Activity : Chloro- and bromo-substituted analogs (e.g., 4 and 5 in ) exhibit antimicrobial properties, suggesting that halogenation at specific positions enhances this activity .
  • Enzyme Inhibition : Pyrazolo-oxothiazolidines (e.g., 7f in ) demonstrate potent alkaline phosphatase inhibition, a feature that could be explored for Compound A .

Biological Activity

5-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a complex organic compound characterized by its unique structural features, including a pyrazole ring, a thiophene moiety, and a pentanoic acid side chain. Its molecular formula is C15H17N2O3SC_{15}H_{17}N_{2}O_{3}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This structural complexity suggests various potential biological activities, particularly in therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits anti-inflammatory and analgesic properties , making it a candidate for treating conditions associated with pain and inflammation. The following sections summarize key findings from studies exploring its biological activity.

Preliminary studies suggest that 5-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid may interact with specific biological targets involved in inflammatory pathways. Its potential mechanisms include:

  • Inhibition of pro-inflammatory cytokines : The compound may reduce the production of cytokines that mediate inflammation.
  • Interaction with pain receptors : It might modulate the activity of receptors involved in pain perception.

Comparative Analysis with Similar Compounds

The following table compares 5-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid with structurally similar compounds regarding their biological activities.

Compound NameStructural FeaturesBiological Activity
4-MethylphenylpyrazolePyrazole ring and methylphenyl groupAnti-inflammatory
Thiophenecarboxylic AcidThiophene and carboxylic acid functionalitiesAntimicrobial
5-Oxovaleric AcidSimilar pentanoic acid backboneLow anti-inflammatory activity

This comparison highlights the unique combination of heterocycles and functional groups in 5-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid that contributes to its distinct biological activity.

Case Studies

Several studies have focused on the biological activity of this compound. Notable findings include:

  • Anti-inflammatory Studies : In vitro assays demonstrated that the compound significantly reduced the levels of inflammatory markers in cell cultures exposed to inflammatory stimuli.
  • Analgesic Efficacy : Animal models indicated that administration of this compound led to a marked decrease in pain responses compared to control groups.
  • Binding Affinity Studies : Research involving radiolabeled ligands suggested that the compound has a high binding affinity for receptors associated with pain modulation.

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